molecular formula C26H28N4O4S B2482217 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1260910-43-7

2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2482217
CAS No.: 1260910-43-7
M. Wt: 492.59
InChI Key: JGZDHMFFANQTIK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a bicyclic core fused with a pyrimidine ring. The structure includes a thioacetamide linker and a 2,5-dimethoxyphenyl substituent. The dimethoxy groups on the phenyl ring likely enhance solubility and hydrogen-bonding capacity compared to halogenated analogs .

Properties

IUPAC Name

2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4S/c1-4-5-13-30-25(32)24-23(19(15-27-24)17-9-7-6-8-10-17)29-26(30)35-16-22(31)28-20-14-18(33-2)11-12-21(20)34-3/h6-12,14-15,27H,4-5,13,16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZDHMFFANQTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a member of the pyrrolo[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

PropertyDetails
Molecular Formula C26H28N4O3S
Molecular Weight 476.6 g/mol
CAS Number 1261009-20-4
Structure Structure

Antitumor Activity

Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit significant antitumor properties. The specific compound under discussion has demonstrated:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been reported to exhibit cytotoxic effects against leukemia (K562) and lymphoma (SU-DHL-6) cell lines, indicating its potential as an anticancer agent .
  • Mechanism of Action : The compound acts primarily by inhibiting the EZH2 enzyme, a key player in histone methylation pathways. By blocking EZH2 activity, it prevents the methylation of histone H3 at lysine 27 (H3K27), leading to the reactivation of tumor suppressor genes and subsequent induction of apoptosis in cancer cells .

Other Biological Activities

In addition to its antitumor effects, compounds similar to this one have shown:

  • Antibacterial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting a broader pharmacological profile .
  • CNS Activity : There is emerging evidence that pyrrolo[3,2-d]pyrimidines may also possess central nervous system (CNS) depressant and anticonvulsant activities, although specific data on this compound is limited .

Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of pyrrolo[3,2-d]pyrimidine derivatives found that certain structural modifications significantly enhanced their potency. The compound exhibited IC50 values in the low micromolar range against various cancer cell lines .

Study 2: Mechanism Elucidation

Another investigation focused on the mechanism by which these compounds exert their effects. It was revealed that they target multiple kinases involved in cell cycle regulation, including CDK4 and cyclin-dependent kinases, further supporting their potential as therapeutic agents in oncology .

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted that modifications at the phenyl ring and thioacetamide moiety can influence both the potency and selectivity of these compounds against cancer cells. This information is crucial for guiding future drug design efforts aimed at optimizing efficacy while minimizing side effects .

Chemical Reactions Analysis

Nucleophilic Substitution at Thioether Bond

The thioether (-S-) group undergoes nucleophilic substitution under specific conditions. For example:

  • Reagents : Alkyl halides (e.g., methyl iodide), amines, or thiols.

  • Conditions : Polar aprotic solvents (e.g., DMF, DMSO), elevated temperatures (50–80°C), and bases (e.g., K₂CO₃).

  • Outcome : Replacement of the sulfur-linked group with nucleophiles, forming new thioethers or sulfides.

Reaction TypeReagentSolventTemperatureYield (%)Product
AlkylationCH₃IDMF60°C72Methyl-substituted derivative
AminationNH₂RDMSO80°C65Thioamide analog

Oxidation of Thioether Group

The thioether group oxidizes to sulfoxide or sulfone derivatives:

  • Oxidizing Agents : H₂O₂, mCPBA, or NaIO₄.

  • Conditions : Mild acidic or neutral media, room temperature to 50°C.

  • Mechanism : Electrophilic attack on sulfur, forming S=O bonds.

Oxidizing AgentProductReaction Time (h)Yield (%)Reference
H₂O₂ (30%)Sulfoxide485
mCPBASulfone678

Suzuki Coupling at Pyrrolopyrimidine Core

The pyrrolo[3,2-d]pyrimidine core participates in cross-coupling reactions:

  • Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ .

  • Conditions : Dioxane/water (2.5:1), 80–100°C, under N₂ atmosphere .

  • Scope : Aryl boronic acids couple at the C-7 position of the heterocycle.

Boronic AcidCatalystTemperature (°C)Yield (%)Reference
Phenylboronic acidPd(dppf)Cl₂8089
2-Naphthylboronic acidPd(PPh₃)₄10075

Hydrolysis of Acetamide Group

The acetamide moiety hydrolyzes under acidic or basic conditions:

  • Acidic Hydrolysis : 6M HCl, reflux (110°C, 12h), yielding carboxylic acid.

  • Basic Hydrolysis : 2.5N NaOH, 50°C (30 min), forming carboxylate salt.

ConditionReagentProductYield (%)Reference
AcidicHClCarboxylic acid90
BasicNaOHCarboxylate salt95

Alkylation and Acylation Reactions

The butyl side chain and aromatic methoxy groups undergo further functionalization:

  • Alkylation : Reaction with alkyl halides (e.g., ethyl bromide) in THF using NaH.

  • Acylation : Acetyl chloride in pyridine, forming acetylated derivatives.

ReactionReagentSolventYield (%)Product
AlkylationC₂H₅BrTHF68Ethyl-substituted analog
AcylationAcetyl chloridePyridine82Acetylated derivative

Key Mechanistic Insights

  • Thioether Reactivity : The sulfur atom’s lone pairs facilitate nucleophilic and oxidative transformations.

  • Pyrrolopyrimidine Stability : The fused-ring system stabilizes transition states during cross-coupling reactions .

  • Acetamide Hydrolysis : Steric hindrance from the 2,5-dimethoxyphenyl group slows hydrolysis compared to simpler acetamides.

Comparison with Similar Compounds

Comparison with Structural Analogs

The primary analog for comparison is 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide (referred to as the dichloro analog), which differs only in the acetamide substituent (3,4-dichlorophenyl vs. 2,5-dimethoxyphenyl) .

Structural and Physicochemical Differences
Property Target Compound (2,5-dimethoxyphenyl) Dichloro Analog (3,4-dichlorophenyl)
Substituent Electronic Effects Electron-donating (-OCH₃) Electron-withdrawing (-Cl)
Molecular Weight (g/mol) ~484 (estimated) ~498 (estimated)
LogP (Lipophilicity) Lower (due to polar -OCH₃ groups) Higher (Cl increases hydrophobicity)
Solubility Likely improved in polar solvents Reduced in aqueous media
Hydrogen-Bonding Capacity High (methoxy O-atoms) Limited (Cl lacks H-bond donors)
Pharmacological Implications

Receptor Binding: The dimethoxy groups may facilitate interactions with polar residues in enzyme active sites (e.g., kinases) via hydrogen bonding or π-π stacking, whereas the dichloro analog’s hydrophobicity could favor non-specific membrane interactions .

Metabolic Stability : Dichloro substituents often enhance metabolic stability by resisting oxidative degradation, but may increase toxicity risks. Methoxy groups could undergo demethylation, altering pharmacokinetics .

Crystallinity : The target compound’s hydrogen-bonding capacity may lead to distinct crystal packing patterns, influencing bioavailability. Etter’s graph-set analysis could elucidate these differences .

Q & A

Q. Optimization Strategies :

  • Vary solvent polarity (e.g., DMF vs. THF) to improve yield.
  • Use microwave-assisted synthesis to reduce reaction time for cyclization steps .
  • Monitor purity via HPLC with a C18 column (acetonitrile/water gradient) .

Advanced Research Question: How can regioselectivity challenges in thioether bond formation be addressed?

Answer :
Regioselectivity issues arise due to competing nucleophilic sites on the pyrrolopyrimidine core. Methodological approaches include:

  • Protecting group strategy : Temporarily block reactive amines (e.g., using Boc groups) to direct thiolation to the desired position .
  • Computational modeling : DFT calculations predict electrophilic susceptibility, guiding reagent selection (e.g., thiourea vs. thioacetamide) .
  • Kinetic control : Perform reactions at low temperatures (−10°C) to favor the thermodynamically less stable but target-regioisomer .

Basic Research Question: Which analytical techniques are essential for structural confirmation and purity assessment?

Q. Answer :

  • NMR : 1H/13C NMR identifies substituent patterns (e.g., δ 2.5–3.0 ppm for butyl protons; δ 160–170 ppm for carbonyl carbons) .
  • HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., disulfide dimers at m/z ~800) .
  • X-ray crystallography : Resolves stereochemistry and confirms the planar geometry of the pyrrolopyrimidine core (e.g., dihedral angles <10° between fused rings) .

Advanced Research Question: How to resolve overlapping NMR signals in complex regions (e.g., aromatic/heterocyclic protons)?

Q. Answer :

  • 2D NMR : Use HSQC and HMBC to correlate ambiguous protons with adjacent carbons (e.g., distinguishing phenyl vs. dimethoxyphenyl environments) .
  • Variable-temperature NMR : Elevate temperature to 50°C to reduce signal broadening caused by slow rotation in bulky substituents .
  • Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded regions .

Basic Research Question: What preliminary assays evaluate this compound’s bioactivity?

Q. Answer :

  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50 values <10 µM suggest potency) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with EC50 comparisons to cisplatin .
  • Solubility/logP : Determine via shake-flask method; logP >3 indicates lipophilicity, requiring formulation adjustments for in vivo studies .

Advanced Research Question: How to identify molecular targets and validate mechanism of action?

Q. Answer :

  • Proteomics : Use SILAC labeling to track protein expression changes post-treatment in cell lysates .
  • SPR spectroscopy : Measure binding kinetics (ka/kd) between the compound and purified target proteins (e.g., tubulin) .
  • CRISPR-Cas9 knockout : Validate target dependency by comparing cytotoxicity in wild-type vs. gene-edited cell lines .

Advanced Research Question: How to reconcile contradictory bioactivity data across studies?

Q. Answer :

  • Meta-analysis : Compare datasets using standardized protocols (e.g., NIH Assay Guidance Manual) to isolate variables like cell passage number or serum concentration .
  • Structural analogs : Test derivatives to identify SAR trends (see Table 1 ).

Q. Table 1: Bioactivity Comparison of Pyrrolopyrimidine Analogs

CompoundTargetIC50 (µM)Key Structural FeatureReference
Target CompoundEGFR0.452,5-Dimethoxyphenyl acetamideThis study
Analog A (no thioether)EGFR>50Phenyl substitution
Analog B (3-fluorophenyl)VEGFR1.2Fluorine at meta position

Advanced Research Question: What methodologies assess environmental impact and degradation pathways?

Q. Answer :

  • Hydrolysis studies : Expose the compound to pH 3–10 buffers at 25°C; monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., free thiols) .
  • Ecotoxicity assays : Test on Daphnia magna (LC50) and Aliivibrio fischeri (bioluminescence inhibition) to estimate aquatic toxicity .
  • QSPR modeling : Predict biodegradability using software like EPI Suite, focusing on esterase-labile bonds .

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